![molecular formula C8H13O7P B12524446 (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid CAS No. 847204-75-5](/img/structure/B12524446.png)
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group, an ester linkage, and a methylacryloyl moiety. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid typically involves the following steps:
Esterification: The initial step involves the esterification of 2-hydroxyethylphosphonic acid with 2-methylacryloyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Hydrolysis: The ester product is then subjected to hydrolysis under acidic conditions to yield the final phosphonic acid compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylacryloyl moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biomimetic molecule. The phosphonic acid group can mimic phosphate groups in biological systems, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets through the phosphonic acid group makes it a promising lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ester and methylacryloyl moieties can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)phosphonic acid: Lacks the ester and methylacryloyl groups, making it less versatile in chemical reactions.
(2-Methylacryloyl)phosphonic acid: Contains the methylacryloyl group but lacks the ester linkage, resulting in different reactivity and applications.
(2-{2-Hydroxyethoxy}-2-oxoethyl)phosphonic acid: Similar structure but without the methylacryloyl group, leading to different chemical properties.
Uniqueness
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is unique due to the combination of the phosphonic acid group, ester linkage, and methylacryloyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
847204-75-5 |
|---|---|
Molecular Formula |
C8H13O7P |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
[2-[2-(2-methylprop-2-enoyloxy)ethoxy]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C8H13O7P/c1-6(2)8(10)15-4-3-14-7(9)5-16(11,12)13/h1,3-5H2,2H3,(H2,11,12,13) |
InChI Key |
AGKJMXGLPTUWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


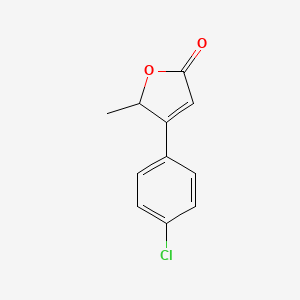
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
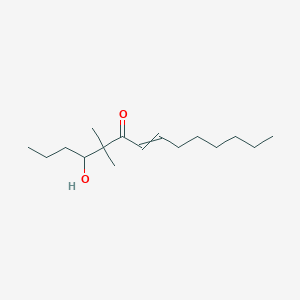
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

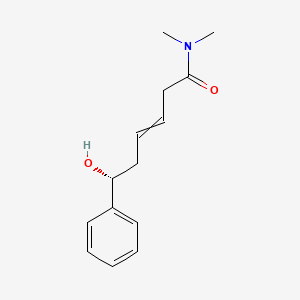
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
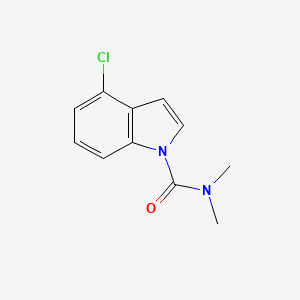
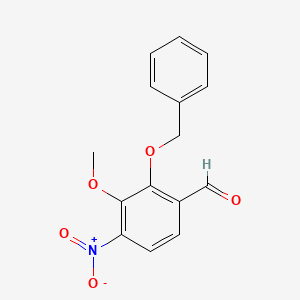
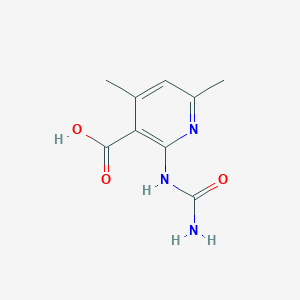
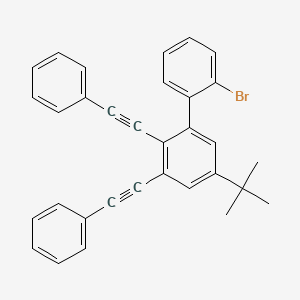
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
